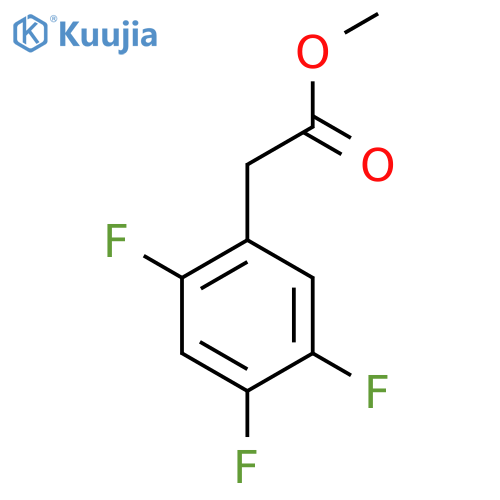

Cas no 1036273-20-7 (2,4,5-Trifluoro-benzeneacetic acid methyl ester)

1036273-20-7 structure

商品名:2,4,5-Trifluoro-benzeneacetic acid methyl ester

CAS番号:1036273-20-7

MF:C9H7F3O2

メガワット:204.145893335342

MDL:MFCD12025026

CID:2167722

2,4,5-Trifluoro-benzeneacetic acid methyl ester 化学的及び物理的性質

名前と識別子

-

- 2,4,5-Trifluorophenylacetic acid methyl ester

- methyl 2-(2,4,5-trifluorophenyl)acetate

- (2,4,5-Trifluorophenyl)acetic acid methyl ester

- 2,4,5-Trifluoro-benzeneacetic acid methyl ester

-

- MDL: MFCD12025026

- インチ: 1S/C9H7F3O2/c1-14-9(13)3-5-2-7(11)8(12)4-6(5)10/h2,4H,3H2,1H3

- InChIKey: JPYICMNNEOKITA-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C(=CC=1CC(=O)OC)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 210

- トポロジー分子極性表面積: 26.3

2,4,5-Trifluoro-benzeneacetic acid methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T790015-1g |

2,\u200b4,\u200b5-\u200bTrifluoro-benzeneacetic acid methyl ester |

1036273-20-7 | 1g |

$ 675.00 | 2022-06-02 | ||

| TRC | T790015-1000mg |

2,4,5-Trifluoro-benzeneacetic acid methyl ester |

1036273-20-7 | 1g |

$816.00 | 2023-05-17 | ||

| Ambeed | A458142-1g |

Methyl 2-(2,4,5-trifluorophenyl)acetate |

1036273-20-7 | 95+% | 1g |

$187.0 | 2024-04-26 | |

| 1PlusChem | 1P00HAL8-250mg |

Methyl 2-(2,4,5-trifluorophenyl)acetate |

1036273-20-7 | 98% | 250mg |

$132.00 | 2025-02-28 | |

| 1PlusChem | 1P00HAL8-1g |

Methyl 2-(2,4,5-trifluorophenyl)acetate |

1036273-20-7 | 98% | 1g |

$243.00 | 2025-02-28 | |

| A2B Chem LLC | AI06076-1g |

(2,4,5-Trifluorophenyl)acetic acid methyl ester |

1036273-20-7 | 98% | 1g |

$195.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1263969-250mg |

Methyl 2-(2,4,5-trifluorophenyl)acetate |

1036273-20-7 | 98% | 250mg |

$255 | 2025-02-28 | |

| TRC | T790015-100mg |

2,4,5-Trifluoro-benzeneacetic acid methyl ester |

1036273-20-7 | 100mg |

$138.00 | 2023-05-17 | ||

| abcr | AB433791-5 g |

(2,4,5-Trifluorophenyl)acetic acid methyl ester |

1036273-20-7 | 5g |

€1,373.40 | 2023-04-23 | ||

| eNovation Chemicals LLC | Y1263969-1g |

Methyl 2-(2,4,5-trifluorophenyl)acetate |

1036273-20-7 | 98% | 1g |

$395 | 2024-06-06 |

2,4,5-Trifluoro-benzeneacetic acid methyl ester 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

1036273-20-7 (2,4,5-Trifluoro-benzeneacetic acid methyl ester) 関連製品

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1036273-20-7)2,4,5-Trifluoro-benzeneacetic acid methyl ester

清らかである:99%

はかる:1g

価格 ($):168.0